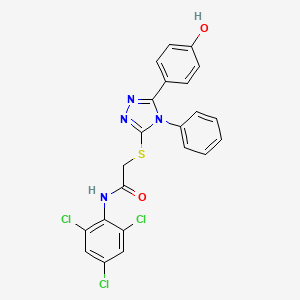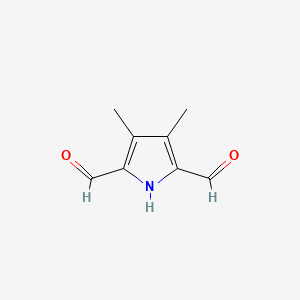
3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde typically involves the intermediate formation of the corresponding 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis with mercury(II) oxide (HgO) and 35% aqueous hydrogen bromide (HBF4) in dimethyl sulfoxide (DMSO) . This method allows for the efficient production of the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and cost-effectiveness, ensuring the compound’s availability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and acids.
Major Products
The major products formed from these reactions include:
Oxidation: 3,4-dimethyl-1H-pyrrole-2,5-dicarboxylic acid.
Reduction: 3,4-dimethyl-1H-pyrrole-2,5-dimethanol.
Substitution: Various substituted pyrrole derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of advanced materials and dyes.
Wirkmechanismus
The mechanism by which 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde exerts its effects involves its interaction with various molecular targets. The aldehyde groups can form Schiff bases with primary amines, leading to the formation of imines. These imines can further participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde: A closely related compound with similar chemical properties.
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester: Another derivative of pyrrole with different functional groups.
Uniqueness
3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde is unique due to its specific substitution pattern and the presence of two aldehyde groups. This makes it particularly useful for derivatization reactions and as a building block for more complex molecules.
Eigenschaften
CAS-Nummer |
51952-99-9 |
|---|---|
Molekularformel |
C8H9NO2 |
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-5-6(2)8(4-11)9-7(5)3-10/h3-4,9H,1-2H3 |
InChI-Schlüssel |
OBJSCIPKJZMQMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC(=C1C)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



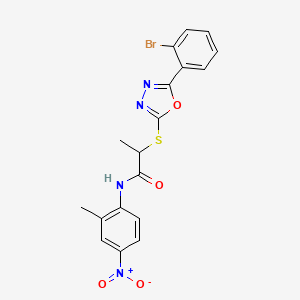
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B11775757.png)
![2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11775759.png)
![1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone](/img/structure/B11775764.png)
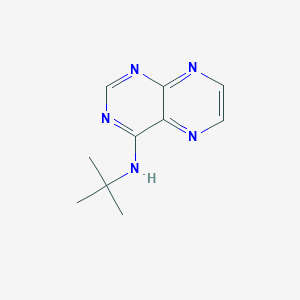
![Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B11775774.png)
![7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11775780.png)

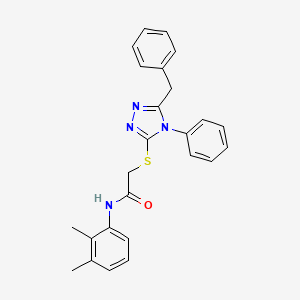
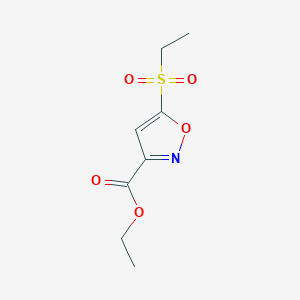
![2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole](/img/structure/B11775811.png)
![7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11775816.png)
